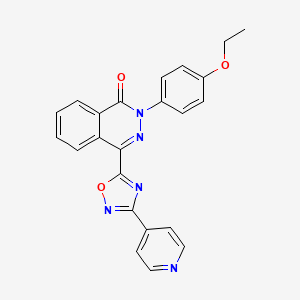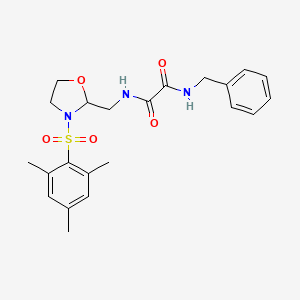![molecular formula C16H15ClN6 B2618637 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine CAS No. 2415621-21-3](/img/structure/B2618637.png)
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the quinazoline core, along with the azetidine and pyrazine moieties, makes this compound particularly interesting for medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Formation of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Attachment of the Pyrazine Moiety: The pyrazine ring is attached via a nucleophilic substitution reaction, often using pyrazine-2-carboxylic acid or its derivatives.
N-Methylation: The final step involves N-methylation, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the quinazoline ring or the pyrazine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the quinazoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: N-oxides of the quinazoline or pyrazine rings.
Reduction: Reduced forms of the quinazoline or pyrazine rings.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.
作用機序
The mechanism of action of 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various kinases, potentially inhibiting their activity and affecting downstream signaling pathways. The azetidine and pyrazine moieties may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Erlotinib: Another quinazoline-based EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives. The presence of the azetidine ring, in particular, is relatively uncommon and may offer unique interactions with biological targets.
特性
IUPAC Name |
6-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6/c1-22(12-8-23(9-12)15-7-18-4-5-19-15)16-13-6-11(17)2-3-14(13)20-10-21-16/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNWTCBMMIDGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2618555.png)
![ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2618556.png)

![5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B2618561.png)


![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)
![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)

![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)


![3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2618575.png)

